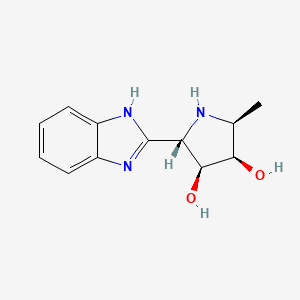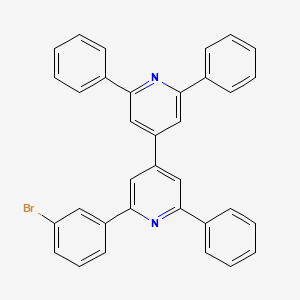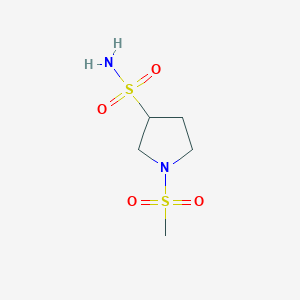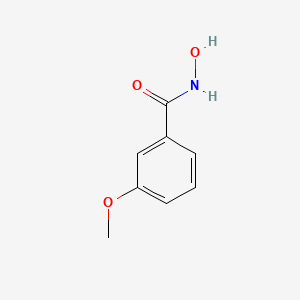
m-Methoxybenzohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Methoxybenzohydroxamic acid is an organic compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine group (-NH-OH) attached to a carbonyl group (C=O) this compound is specifically distinguished by a methoxy group (-OCH3) attached to the benzene ring in the meta position relative to the hydroxamic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
m-Methoxybenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amides, and substituted benzohydroxamic acids.
Applications De Recherche Scientifique
m-Methoxybenzohydroxamic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-o-methoxybenzohydroxamic acid
- N-methyl-p-methoxybenzohydroxamic acid
- 2-Methoxybenzohydroxamic acid
Comparison
m-Methoxybenzohydroxamic acid is unique due to the position of the methoxy group on the benzene ring. This positional difference affects its chemical reactivity, binding affinity, and biological activity compared to its ortho and para counterparts. For example, the meta position may result in different steric and electronic effects, influencing the compound’s ability to form complexes and inhibit enzymes .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
N-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) |
Clé InChI |
DVUJVMMFEBNGPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


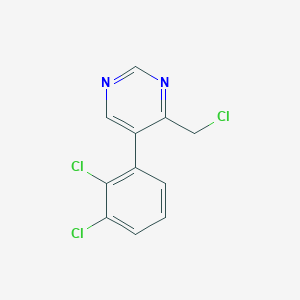
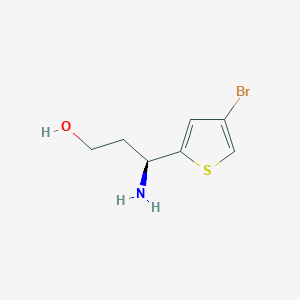
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
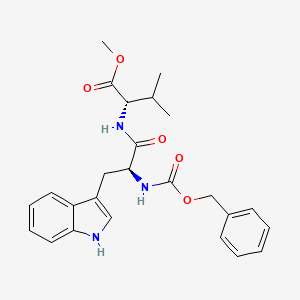
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
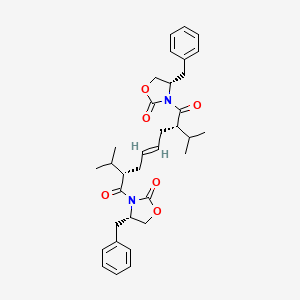

![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)

